molecular formula C12H16F2N2O B8551094 1-[2-(2,4-Difluoro-phenoxy)-ethyl]-piperazine

1-[2-(2,4-Difluoro-phenoxy)-ethyl]-piperazine

Cat. No. B8551094
M. Wt: 242.26 g/mol
InChI Key: BUAQSWHXSPMHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,4-Difluoro-phenoxy)-ethyl]-piperazine is a useful research compound. Its molecular formula is C12H16F2N2O and its molecular weight is 242.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(2,4-Difluoro-phenoxy)-ethyl]-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(2,4-Difluoro-phenoxy)-ethyl]-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16F2N2O

Molecular Weight

242.26 g/mol

IUPAC Name

1-[2-(2,4-difluorophenoxy)ethyl]piperazine

InChI

InChI=1S/C12H16F2N2O/c13-10-1-2-12(11(14)9-10)17-8-7-16-5-3-15-4-6-16/h1-2,9,15H,3-8H2

InChI Key

BUAQSWHXSPMHDM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCOC2=C(C=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of piperazine (8.7 g, 101.26 mmol) in butanone (70 ml), 4-(2-bromo-ethoxy)-1,3-difluoro benzene (6.0 g, 25.31 mmol), anhydrous K2CO3 (3.5 g, 25.31 mmol) and KI (4.2 g, 25.31 mmol) was refluxed under nitrogen for 18 hours. The mixture was then cooled and filtered and the solvent removed in vacuo. The residue was dissolved in CH2Cl2 (200 ml) and washed with water (50 ml). Drying and removal of the solvent followed by chromatography (CH2Cl2:CH3OH:NH4OH 10:1) afforded desired product in 73% yield.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
73%

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